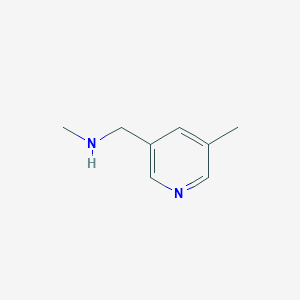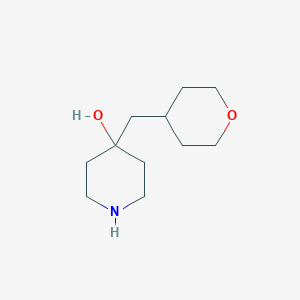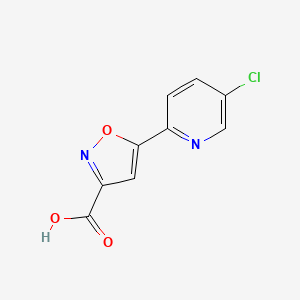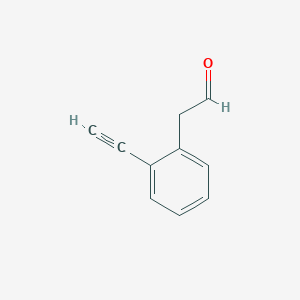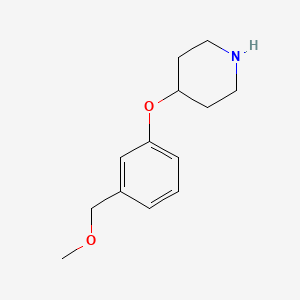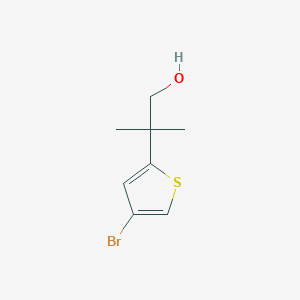
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol is an organic compound that features a brominated thiophene ring attached to a methylpropanol group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene with 2-methylpropan-1-ol under specific conditions to yield the desired product . The reaction conditions often include the use of a catalyst such as palladium and a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity compounds suitable for further applications .
化学反应分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogenated thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH₂) or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-bromothiophen-2-yl)-2-methylpropanal or 2-(4-bromothiophen-2-yl)-2-methylpropanone.
Reduction: Formation of 2-(thiophen-2-yl)-2-methylpropan-1-ol.
Substitution: Formation of various substituted thiophene derivatives depending on the substituent introduced.
科学研究应用
2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
作用机制
The mechanism of action of 2-(4-Bromothiophen-2-yl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The brominated thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
(4-Bromothiophen-2-yl)methanol: Similar structure but lacks the methylpropanol group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a brominated aromatic ring and thiazole moiety.
Uniqueness
Its structural features allow for diverse chemical modifications and functionalization, making it a versatile compound in various research fields .
属性
分子式 |
C8H11BrOS |
|---|---|
分子量 |
235.14 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H11BrOS/c1-8(2,5-10)7-3-6(9)4-11-7/h3-4,10H,5H2,1-2H3 |
InChI 键 |
ROYUJGKHTYAFSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CO)C1=CC(=CS1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


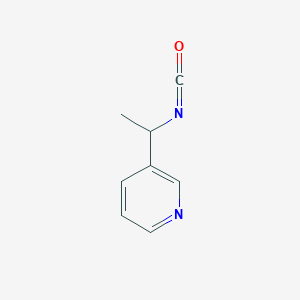
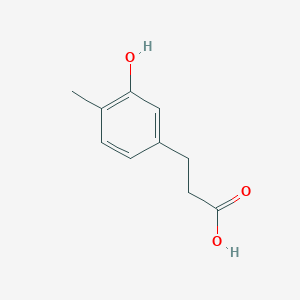


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
